molecular formula C14H9F2N3OS B2686467 N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203284-28-9

N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2686467
M. Wt: 305.3
InChI Key: YGJUVJWPIYZOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[c][1,2,5]thiadiazole (BTD) is recognized to possess potent pharmacological activities including anticancer potential . It is one of the most widely used acceptor heterocycles in producing donor-acceptor materials for organic electronics .


Molecular Structure Analysis

The benzo[c][1,2,5]thiadiazole motif has been extensively researched for use in photovoltaics or as fluorescent sensors . According to quantum-mechanical calculations, benzo[d][1,2,3]thiadiazole (isoBTD) has higher values of E LUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .


Physical And Chemical Properties Analysis

The optical and electrochemical properties of compounds based on benzo[c][1,2,5]thiadiazole showed a red shift of absorption maxima with lower absorptive and luminescent capacity .

Scientific Research Applications

Chemical Synthesis and Reactivity

The reactions of N-thiobenzoyl-α-amino-acids and related N-substituted thiobenzamides with trifluoroacetic anhydride lead to the formation of thiazoles and demonstrate the chemical reactivity and potential synthetic utility of thiobenzamide derivatives, which can be considered relevant to the structural framework of N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (Barrett, 1978).

Biological Screening

Thiazole carboxamide derivatives have been extensively studied for their antimicrobial activities. The synthesis of substituted thiazole carboxamides and their effectiveness against various bacterial strains highlight the importance of this chemical scaffold in developing new antimicrobial agents (Mhaske et al., 2011).

Antibacterial Agents

The design, synthesis, and antibacterial activity evaluation of novel analogs of benzothiazole derivatives underscore their potential as promising antibacterial agents, especially against Staphylococcus aureus and Bacillus subtilis, demonstrating the therapeutic applications of benzothiazole and its derivatives in addressing bacterial infections (Palkar et al., 2017).

Material Science and Catalysis

The synthesis and characterization of N-benzo[c][1,2,5]thiazol-4-yl-3-trifluoromethylbenzamide, which possesses an N,N-bidentate directing group, suggest its potential utility in metal-catalyzed C-H bond functionalization reactions. This application is crucial for the development of new materials and catalysts in organic chemistry (Al Mamari et al., 2019).

Antimicrobial Activities

The synthesis and evaluation of 1,4-disubstituted 1,2,3-triazole derivatives derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid for their antimicrobial activities further highlight the versatility of the N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide scaffold in contributing to the development of new antimicrobial agents (Jadhav et al., 2017).

Future Directions

The design, synthesis, and evaluation of the amplified spontaneous emission (ASE) properties of a series of arylalkynyl-benzo[c][1,2,5]thiadiazole (BTD) and [1,2,5]thiadiazolo[3,4-g]quinoxaline (TDQ) derivatives are described . This represents a step forward in understanding this class of compounds for laser applications .

properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N3OS/c15-10-2-1-3-11(16)9(10)7-17-14(20)8-4-5-12-13(6-8)19-21-18-12/h1-6H,7H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJUVJWPIYZOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC(=O)C2=CC3=NSN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-difluorobenzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.